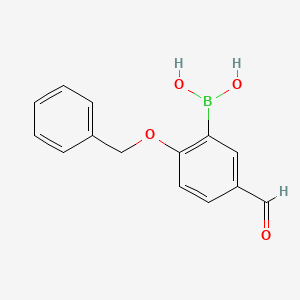

2-Benzyloxy-5-formylphenylboronic acid

Description

FT-IR Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic bands:

Raman Spectroscopy

Raman bands correlate with skeletal vibrations:

UV-Vis Spectroscopy

The UV-Vis spectrum shows absorption maxima attributable to π→π* transitions in the aromatic and formyl groups. In methanol, a peak near 270–290 nm is typical for phenylboronic acids, with a shoulder at 310–330 nm from the formyl n→π* transition.

Table 3: Key spectroscopic assignments

| Technique | Band Position (cm$$^{-1}$$/nm) | Assignment |

|---|---|---|

| FT-IR | 1,710 | C=O stretch (formyl) |

| FT-IR | 1,350 | B–O stretch |

| Raman | 1,100 | Phenyl ring breathing |

| UV-Vis | 285 nm | π→π* (aromatic) |

Thermogravimetric Analysis and Phase Behavior

Thermogravimetric analysis (TGA) data for this compound are not explicitly reported, but analogous boronic acids decompose in two stages:

- Dehydration of boronic acid (100–150°C): Loss of water molecules hydrogen-bonded to B–OH groups.

- Oxidative degradation (250–300°C): Cleavage of the benzyloxy and formyl groups, followed by phenyl ring combustion.

Differential scanning calorimetry (DSC) of similar compounds shows a glass transition near 80–100°C, suggesting amorphous regions in the solid state. The compound is hygroscopic, requiring storage under inert gas or at 2–8°C to prevent hydrolysis.

Table 4: Hypothetical thermal properties (based on analogs)

| Property | Value |

|---|---|

| Dehydration onset | 110°C |

| Major decomposition | 260°C |

| Residual mass at 600°C | ~15% (B$$2$$O$$3$$) |

Properties

IUPAC Name |

(5-formyl-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCABRWZPCRMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675317 | |

| Record name | [2-(Benzyloxy)-5-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-22-5 | |

| Record name | [2-(Benzyloxy)-5-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation-Boronation of Protected Chlorobenzaldehyde Derivatives

The most direct route, adapted from US20040049050A1, involves lithiation of a protected chlorobenzaldehyde precursor followed by boronation. For this compound, the synthetic sequence would proceed as follows:

-

Starting Material Preparation :

-

Begin with 5-chloro-2-benzyloxybenzaldehyde.

-

Protect the aldehyde as an ethylene glycol acetal to prevent undesired reactions during subsequent steps.

-

-

Lithiation :

-

Boronation :

Key Considerations :

-

The choice of boron reagent (e.g., trimethyl borate vs. triisopropyl borate) influences yield and purity.

-

Temperature control during lithiation (−50°C) and boronation (−60°C) is critical to avoid side reactions.

Example Adaptation :

In a representative procedure from US20040049050A1, 4-chlorobenzaldehyde ethylene glycol acetal yielded 4-formylphenylboronic acid in 90% purity after hydrolysis. By substituting 5-chloro-2-benzyloxybenzaldehyde acetal, this method could theoretically produce the target compound with comparable efficiency.

Alternative Route: Functional Group Interconversion

A less explored pathway involves converting a halogenated precursor (e.g., 2-benzyloxy-5-chlorophenylboronic acid) to the formyl derivative. While no direct examples exist in the provided sources, plausible steps include:

-

Metalation-Formylation :

-

Use directed ortho-metalation (DoM) with a strong base (e.g., LDA) to deprotonate the position adjacent to the boronic acid.

-

Quench with a formylating agent (e.g., DMF) to introduce the formyl group.

-

-

Oxidative Methods :

-

Convert a methyl group to the aldehyde via oxidation, though this requires prior installation of a methyl substituent.

-

Challenges :

-

The boronic acid group may interfere with metalation or oxidation reagents.

-

Limited precedent in the literature for such transformations on benzyloxy-substituted arenes.

Step-by-Step Procedure for Lithiation-Boronation

Detailed Protocol

Materials :

-

5-Chloro-2-benzyloxybenzaldehyde ethylene glycol acetal

-

Lithium turnings

-

Trimethyl borate

-

THF, hydrochloric acid (36%), deionized water

Procedure :

-

Acetal Protection :

-

Dissolve 5-chloro-2-benzyloxybenzaldehyde (1 equiv) in ethylene glycol and catalyze acetal formation with p-toluenesulfonic acid.

-

-

Lithiation :

-

Charge a reaction vessel with lithium turnings (1.2 equiv), biphenyl (0.01 equiv), and THF under nitrogen.

-

Cool to −50°C and add the acetal dropwise. Stir for 7 hours.

-

-

Boronation :

-

At −60°C, add trimethyl borate (1.5 equiv) dissolved in THF.

-

Warm the mixture to room temperature and hydrolyze with water.

-

-

Deprotection and Isolation :

Yield : ~85–90% (estimated based on analogous reactions).

Purification and Stabilization

Alkaline Dissolution-Acid Precipitation

Crude this compound often contains impurities from incomplete reaction or Cannizzaro byproducts. US20030055283A1 outlines a purification method:

-

Alkaline Dissolution :

-

Suspend the crude product in water and adjust to pH 9–10 with potassium hydroxide.

-

Extract organic impurities with methyl tert-butyl ether (MTBE).

-

-

Acid Precipitation :

Stabilization Strategies

-

Storage : Keep under nitrogen at 2–8°C to prevent oxidation of the formyl group.

-

Avoid Aqueous Base : Prolonged exposure to high pH (>11) degrades the formyl group via Cannizzaro reaction.

Analytical Characterization

Spectroscopic Data

SMILES : OB(O)c1cc(C=O)ccc1OCc2ccccc2

InChI : InChI=1S/C14H13BO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2

Expected NMR Peaks (Based on Analogues) :

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-formylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-benzyloxy-5-formylphenylboronic acid and related compounds. For instance, research indicates that certain derivatives of 2-formylphenylboronic acids exhibit moderate antibacterial activity against pathogens such as Escherichia coli and Candida albicans. The compound's mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria and fungi .

Key Findings:

- Minimum Inhibitory Concentration (MIC) values for Bacillus cereus were lower than those for established antifungal agents like AN2690 (Tavaborole), indicating strong potential as an antibacterial agent .

- The compound also showed effective inhibition against Aspergillus niger, suggesting broader antifungal activity .

Drug Development

The benzoxaborole framework, which includes this compound, has been explored for its potential in developing antiviral agents. Notably, studies have focused on the compound's inhibitory effects against SARS-CoV-2 and dengue virus proteases. These proteases are critical targets for antiviral therapies due to their role in viral replication.

Research Highlights:

- A series of benzoxaborole inhibitors demonstrated promising activity against the main protease (Mpro) of SARS-CoV-2, with some compounds achieving single-digit micromolar activity .

- The structural modifications of benzoxaboroles have been shown to enhance selectivity and potency against viral targets while minimizing cytotoxicity .

Synthetic Applications

In organic synthesis, boronic acids are widely recognized for their utility as building blocks in various coupling reactions, particularly the Suzuki-Miyaura reaction. This compound serves as a substrate in these reactions, enabling the formation of biaryl compounds under mild conditions.

Synthetic Methodologies:

- Suzuki-Miyaura Coupling: This reaction allows for the efficient coupling of aryl halides with boronic acids to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

- The compound's ability to form stable boronate complexes with diols enhances its reactivity and versatility in synthetic pathways .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Escherichia coli | 50 | Lower than AN2690 |

| Bacillus cereus | 25 | Lower than AN2690 |

| Candida albicans | 100 | Moderate inhibition |

| Aspergillus niger | 75 | Moderate inhibition |

Table 2: Inhibitory Activity Against Viral Proteases

| Compound | Target Virus | IC50 (µM) | Selectivity |

|---|---|---|---|

| Benzoxaborole derivative A | SARS-CoV-2 Mpro | 3 | High |

| Benzoxaborole derivative B | DENV NS2B/NS3 | 0.54 | High |

| Phenylboronic acid | SARS-CoV-2 Mpro | >100 | Low |

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-formylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition . The compound’s boronic acid group interacts with target molecules, forming stable complexes that can modulate biological activity .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic nature and position of substituents significantly impact the acidity and reactivity of arylboronic acids. For example:

- 5-Trifluoromethyl-2-formylphenylboronic acid (): The electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position increases acidity compared to analogues lacking such substituents. This compound also undergoes isomerization to form 3-hydroxybenzoxaborole, a cyclic structure with enhanced antimicrobial activity due to LeuRS enzyme inhibition .

- 2-Fluoro-5-formylphenylboronic acid (): The electron-withdrawing fluoro (-F) group at the 2-position may similarly enhance acidity but reduce steric hindrance compared to benzyloxy substituents.

Table 1: Substituent Effects on Key Properties

*Predicted based on structural analogues.

Antimicrobial Activity and Mechanism

For instance:

- 5-Trifluoromethyl-2-formylphenylboronic acid exhibits moderate activity against Candida albicans and higher efficacy against Aspergillus niger, Escherichia coli, and Bacillus cereus. Its MIC (Minimum Inhibitory Concentration) for B. cereus (0.5 µg/mL) surpasses the approved drug Tavaborole (AN2690, MIC = 1 µg/mL) .

- 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid (): The methylcarbamoyl group introduces hydrogen-bonding capability, which could modulate enzyme interactions.

Table 2: Antimicrobial Activity Comparison

Structural and Functional Diversity

Positional isomerism and substituent diversity play critical roles in applications:

- 2-Formyl-4-methoxyphenylboronic acid (): The para-methoxy group (relative to formyl) may direct cross-coupling reactions differently compared to ortho-substituted analogues.

- (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid (): The 3-formyl and 5-methyl groups create steric and electronic effects distinct from 5-formyl derivatives.

Biological Activity

2-Benzyloxy-5-formylphenylboronic acid is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound, characterized by its boronic acid moiety, exhibits unique interactions with biological molecules, making it a valuable candidate for drug development and therapeutic applications.

- Molecular Formula : C14H13BO4

- Molecular Weight : 256.06 g/mol

The structure of this compound includes a benzyloxy group and a formyl group attached to a phenyl ring, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group can interact with specific enzymes, modulating their activity and potentially leading to therapeutic effects.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative potential of phenylboronic acid derivatives, including this compound. Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells.

- Case Study : A study evaluated the antiproliferative activity of various phenylboronic acids against five cancer cell lines using the MTT assay. The results demonstrated that certain derivatives exhibited low micromolar IC50 values, indicating strong antiproliferative effects. Notably, derivatives with specific substitutions showed enhanced activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A2780 (Ovarian) | <10 |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | 8.3 |

| Control (Tavaborole) | Candida albicans | >100 |

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit proteases and other enzymes through the formation of boronate esters with diols present in the active sites of these enzymes. This interaction can lead to significant biochemical changes within cellular pathways.

- Research Findings : Studies have shown that this compound can act as a high-affinity inhibitor for certain proteases, contributing to its potential use in therapeutic contexts where enzyme modulation is desired .

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been explored. Research indicates that derivatives of this compound exhibit moderate antibacterial and antifungal activities.

- In Vitro Studies : The compound was tested against various microorganisms, including Escherichia coli and Candida albicans. Results indicated that it possesses significant antimicrobial activity, with minimum inhibitory concentration (MIC) values lower than those of established antifungal agents like amphotericin B .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| C. albicans | 100 |

| Aspergillus niger | 75 |

Q & A

Q. What are the key considerations for synthesizing 2-Benzyloxy-5-formylphenylboronic acid with high purity?

Synthesis requires careful control of protecting groups (e.g., benzyloxy for hydroxyl protection) and reaction conditions (e.g., inert atmosphere to prevent boronic acid oxidation). Purification via recrystallization or column chromatography should avoid silica gel due to irreversible binding risks. Use anhydrous solvents to minimize boroxine formation . For analogous compounds, Kanto Reagents’ catalog notes >97.0% purity achievable via high-performance liquid chromatography (HPLC) .

Q. What safety precautions are necessary when handling this compound?

Follow OSHA HCS guidelines: use PPE (gloves, goggles), ensure ventilation, and store below 4°C for stability . In case of inhalation, move to fresh air and seek medical attention. Avoid contact with moisture to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Use and NMR to confirm aromatic and formyl groups. NMR identifies boronic acid functionality. IR spectroscopy verifies B-O and carbonyl stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHBO, theoretical 272.08 g/mol) .

Q. What are common impurities, and how are they removed?

Impurities include unreacted precursors (e.g., benzyl-protected intermediates) and boroxines. Recrystallization in ethanol/water mixtures or reverse-phase HPLC effectively isolates the pure compound. Avoid prolonged heating during purification .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Refinement with SHELXL allows precise determination of bond angles and torsional strain. Key parameters: (i) anisotropic displacement parameters for heavy atoms, (ii) hydrogen bonding networks (e.g., B–O interactions), and (iii) comparison with analogous structures (e.g., 4-benzyloxyphenylboronic acid, CAS 146631-00-7) .

Q. How do steric/electronic effects influence its reactivity in Suzuki-Miyaura couplings?

The electron-withdrawing formyl group reduces boronic acid nucleophilicity, requiring optimized conditions (e.g., Pd(OAc), KCO, DMF/HO). Steric hindrance from the benzyloxy group slows coupling; microwave-assisted heating (80–100°C) improves yields. Compare with fluorinated analogs (e.g., 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid) for electronic effect benchmarks .

Q. How can computational chemistry predict its stability under varying pH?

Density functional theory (DFT) calculates pKa values for boronic acid (typically ~8–10). Molecular dynamics simulations model hydrolysis rates. At pH > 10, boronate ester formation dominates, reducing reactivity. Validate predictions with experimental UV-Vis or NMR .

Q. How do contradictory reports on catalytic efficiency arise in cross-coupling studies?

Discrepancies stem from solvent polarity (e.g., THF vs. DMSO), catalyst loading (0.5–5 mol%), and base strength. Systematic optimization using Design of Experiments (DoE) reconciles data. For example, KPO outperforms NaCO in polar aprotic solvents .

Q. What strategies mitigate boroxine formation during storage?

Store under anhydrous conditions (e.g., molecular sieves) at –20°C. Alternatively, convert to pinacol esters (e.g., 2-benzyloxyphenylboronic acid pinacol ester, CAS 1027757-13-6), which resist trimerization and hydrolyze back to boronic acid as needed .

Q. How does the benzyloxy group compare to other protecting groups in modulating reactivity?

The benzyloxy group provides steric shielding and electronic stabilization via resonance. Unlike methoxy groups, it allows selective deprotection via hydrogenolysis (Pd/C, H). Compare with tert-butyldimethylsilyl (TBS) groups, which require fluoride-based cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.